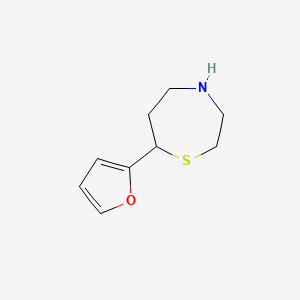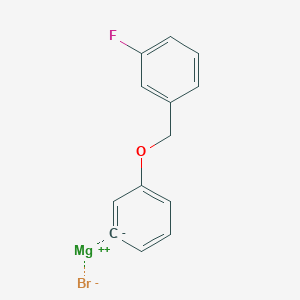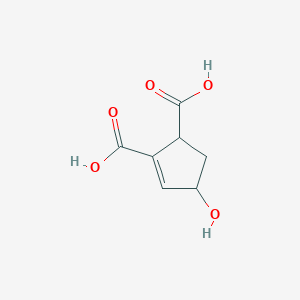![molecular formula C27H25FN2O5 B12638695 7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638695.png)
7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the carboxamide group and the complex side chain. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis machines, and stringent quality control measures to ensure consistency and high yield.
化学反応の分析
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, isoquinoline derivatives are known for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.
Medicine
In medicine, these compounds are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry
Industrially, this compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- 7-Isoquinolinecarboxamide derivatives with different substituents.
- Tetrahydroisoquinoline derivatives.
- Fluorophenyl-substituted isoquinolines.
Uniqueness
What sets 7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.
特性
分子式 |
C27H25FN2O5 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enoyl]-N-hydroxy-3,4-dihydro-1H-isoquinoline-7-carboxamide |
InChI |
InChI=1S/C27H25FN2O5/c1-34-24-10-7-17(14-25(24)35-2)13-22(21-5-3-4-6-23(21)28)27(32)30-12-11-18-8-9-19(26(31)29-33)15-20(18)16-30/h3-10,13-15,33H,11-12,16H2,1-2H3,(H,29,31) |
InChIキー |
LGUWOLBIIBRLLD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=C(C2=CC=CC=C2F)C(=O)N3CCC4=C(C3)C=C(C=C4)C(=O)NO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


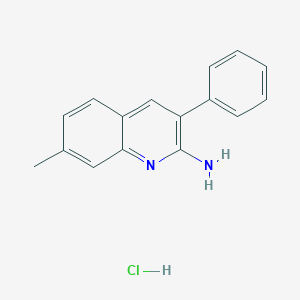

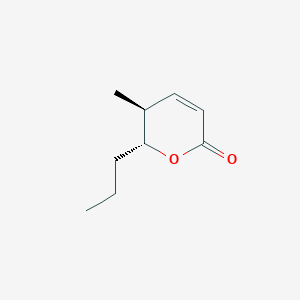
![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)


![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
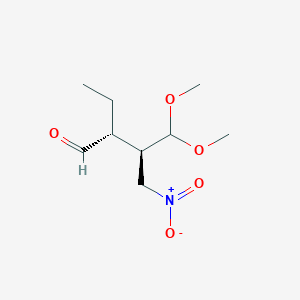

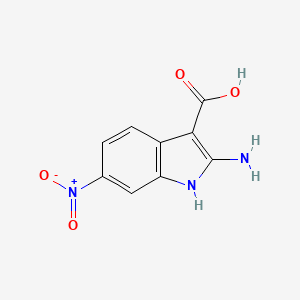
![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
